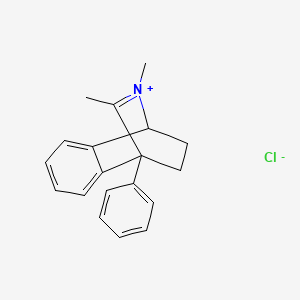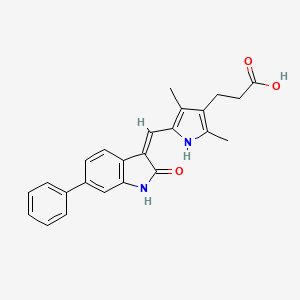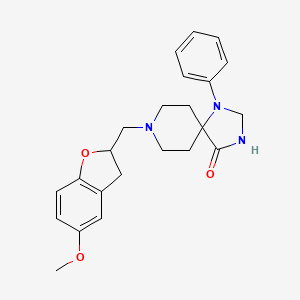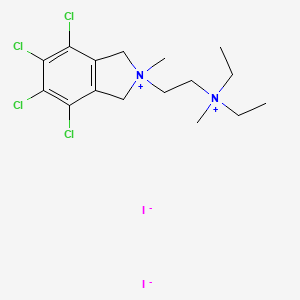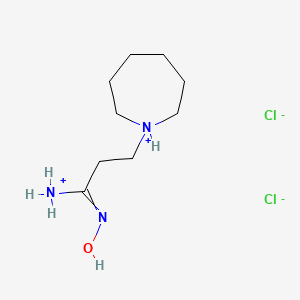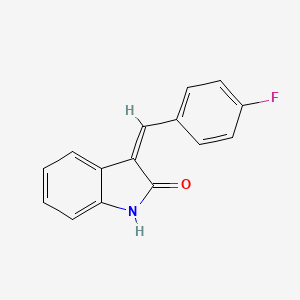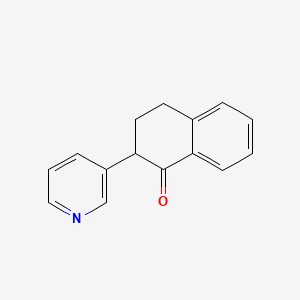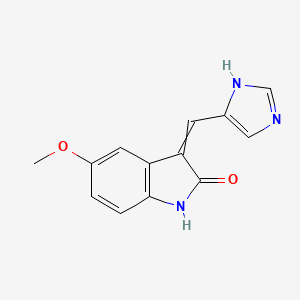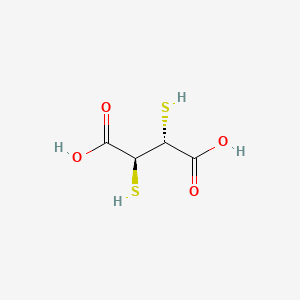
Tos-Arg-OMe.HCl
Übersicht
Beschreibung
Es handelt sich um ein weißes kristallines Pulver mit der Summenformel C₁₄H₂₂N₄O₄S·HCl und einem Molekulargewicht von 378,87 g/mol . TAME-Hydrochlorid wird hauptsächlich als Substrat für Serinproteasen verwendet, darunter Trypsin, Thrombin und Plasmin .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TAME-Hydrochlorid umfasst die Tosylierung von L-Argininmethylester. Das Verfahren umfasst typischerweise die folgenden Schritte:
Schutz der Aminogruppe: Die Aminogruppe von L-Argininmethylester wird mit einer geeigneten Schutzgruppe geschützt.
Tosylierung: Der geschützte L-Argininmethylester wird dann mit p-Toluolsulfonylchlorid in Gegenwart einer Base wie Pyridin umgesetzt, um die Tosylgruppe einzuführen.
Entschützung: Die Schutzgruppe wird entfernt, um Nα-p-Tosyl-L-Argininmethylester zu erhalten.
Bildung von Hydrochlorid: Der letzte Schritt umfasst die Zugabe von Salzsäure, um TAME-Hydrochlorid zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von TAME-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig fortschrittliche Techniken wie Reaktivdestillation und Druckwechselsäulen zur Steigerung der Effizienz eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
TAME-Hydrochlorid wird aufgrund seiner Rolle als Substrat für Serinproteasen in der wissenschaftlichen Forschung umfassend eingesetzt. Zu den wichtigsten Anwendungen gehören:
Biochemie: Wird verwendet, um die Aktivität von Serinproteasen wie Trypsin, Thrombin und Plasmin zu untersuchen.
Chemie: Wird in der Synthesechemie zur Herstellung von tosylierten Derivaten verwendet.
Industrie: Wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
TAME-Hydrochlorid wirkt, indem es an das aktive Zentrum von Serinproteasen bindet und so deren Aktivität hemmt. Es interagiert mit dem Anaphase-Promoting Complex/Cyclosome (APC/C) und verhindert seine Aktivierung durch Cdc20 und Cdh1. Diese Hemmung stabilisiert APC/C-Substrate und stört die IR-tail-abhängigen Interaktionen zwischen APC und seinen Aktivatorproteinen .
Wirkmechanismus
Target of Action
Tos-Arg-OMe.HCl, also known as TAME hydrochloride, primarily targets several proteases, including trypsin, thrombin, and urokinase , as well as plasma and glandular kallikreins . These enzymes play crucial roles in various biological processes, including digestion, blood clotting, and cell signaling .
Mode of Action
TAME hydrochloride acts as a substrate for its target enzymes and also as a reversible inhibitor . It competes for the arginine-binding site in the reactive center of these proteases . In addition, TAME hydrochloride binds to the anaphase-promoting complex/cyclosome (APC/C), preventing its activation by Cdc20 and Cdh1, which results in mitotic arrest .
Biochemical Pathways
The action of TAME hydrochloride affects several biochemical pathways. By inhibiting the activity of trypsin, thrombin, and urokinase, it can influence processes such as protein digestion, blood clotting, and fibrinolysis . Its inhibition of the APC/C impacts cell cycle regulation, specifically the transition from metaphase to anaphase .
Result of Action
The inhibition of proteases by TAME hydrochloride can suppress the secretion of tumor necrosis factor (TNF) by human leukocytes . This suggests a potential anti-inflammatory effect. Its action on the APC/C leads to mitotic arrest, which could have implications for cancer treatment .
Biochemische Analyse
Biochemical Properties
TAME Hydrochloride interacts with the anaphase-promoting complex/cyclosome (APC/C), preventing its activation by Cdc20 and Cdh1, which results in mitotic arrest . It also acts as a substrate for several enzymes, including trypsin, thrombin, and urokinase . By competing for the arginine-binding site in the reactive center of proteases, TAME Hydrochloride can act as a reversible inhibitor .
Cellular Effects
In cellular processes, TAME Hydrochloride influences cell function by inducing mitotic arrest . This effect is achieved by preventing the activation of the anaphase-promoting complex/cyclosome (APC/C) by Cdc20 and Cdh1 . Tame Hydrochloride does not have cell permeability .
Molecular Mechanism
At the molecular level, TAME Hydrochloride exerts its effects by binding to the anaphase-promoting complex/cyclosome (APC/C) and preventing its activation by Cdc20 and Cdh1 . In the absence of APC substrates, TAME Hydrochloride promotes Cdc20 auto-ubiquitination in its N-terminal region .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAME hydrochloride involves the tosylation of L-arginine methyl ester. The process typically includes the following steps:
Protection of the amino group: The amino group of L-arginine methyl ester is protected using a suitable protecting group.
Tosylation: The protected L-arginine methyl ester is then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Deprotection: The protecting group is removed to yield Nα-p-Tosyl-L-arginine methyl ester.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form TAME hydrochloride.
Industrial Production Methods
Industrial production of TAME hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as reactive distillation and pressure swing columns to enhance efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TAME-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Estergruppe in TAME-Hydrochlorid kann hydrolysiert werden, um die entsprechende Carbonsäure zu erzeugen.
Substitution: Die Tosylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen
Hydrolyse: Typischerweise in Gegenwart einer starken Säure oder Base durchgeführt.
Substitution: Erfordert nukleophile Reagenzien und geeignete Lösungsmittel.
Oxidation und Reduktion: Umfasst Oxidations- oder Reduktionsmittel unter kontrollierten Bedingungen.
Hauptprodukte
Hydrolyse: Erzeugt Nα-p-Tosyl-L-Arginin.
Substitution: Erzeugt verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
TAME-Hydrochlorid ist aufgrund seiner spezifischen Interaktion mit Serinproteasen und dem Anaphase-Promoting Complex einzigartig. Ähnliche Verbindungen umfassen:
Nα-p-Tosyl-L-Lysinmethylester-Hydrochlorid: Ein weiterer tosylierter Aminosäureester, der als Proteasesubstrat verwendet wird.
Nα-p-Tosyl-L-Phenylalaninmethylester-Hydrochlorid: Wird in ähnlichen biochemischen Assays eingesetzt, jedoch mit unterschiedlicher Spezifität.
TAME-Hydrochlorid zeichnet sich durch seine hohe Spezifität und Wirksamkeit bei der Hemmung von Serinproteasen und dem Anaphase-Promoting Complex aus, was es zu einem wertvollen Werkzeug in der biochemischen Forschung macht .
Eigenschaften
CAS-Nummer |
1784-03-8 |
|---|---|
Molekularformel |
C14H23N4O4S+ |
Molekulargewicht |
343.42 g/mol |
IUPAC-Name |
diaminomethylidene-[(4S)-5-methoxy-4-[(4-methylphenyl)sulfonylamino]-5-oxopentyl]azanium |
InChI |
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/p+1/t12-/m0/s1 |
InChI-Schlüssel |
FKMJXALNHKIDOD-LBPRGKRZSA-O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)OC |
Aussehen |
Solid powder |
Siedepunkt |
86.3 °C |
Dichte |
Relative density (water = 1): 0.77 |
Flammpunkt |
-11 °C |
melting_point |
-80 °C |
| 994-05-8 | |
Physikalische Beschreibung |
COLOURLESS LIQUID. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAME HCl; TAME Hydrochloride; Ts-Arg-Me Hydrochloride; Ts-Arg-OMe Hydrchloride; |
Dampfdichte |
Relative vapor density (air = 1): 3.6 |
Dampfdruck |
Vapor pressure, kPa at 20 °C: 9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


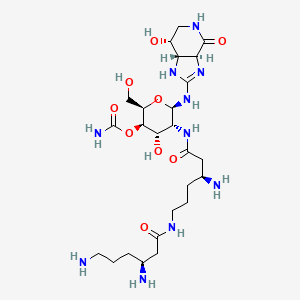
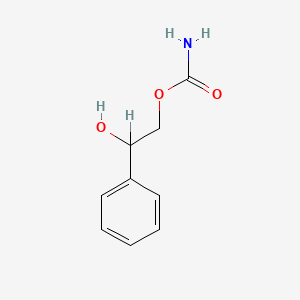
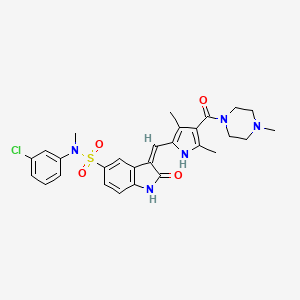
![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)
